N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide
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Description
Scientific Research Applications
Novel Bioactive Compound Synthesis
A study highlights the microwave-assisted synthesis of novel thiazolidinone analogues, showcasing the efficiency and high yield of such processes under solvent-free conditions. These compounds have been evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, indicating the potential of similar structures for bioactive applications (A. Adhikari et al., 2012).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives has shown that certain compounds exhibit significant activity against specific strains of bacteria and fungi. This underscores the potential of structurally similar compounds for developing new antimicrobial agents (M. Gür et al., 2020).
Antioxidant Activities
The exploration of novel Schiff bases derived from 1,3,4-thiadiazole compounds has led to the identification of structures with high DNA protective ability against oxidative damage. Such findings are critical for pharmaceutical applications, particularly in the development of drugs aimed at mitigating oxidative stress-related conditions (M. Gür et al., 2020).
Synthesis and Characterization of Novel Compounds
Several studies have focused on the synthesis, characterization, and evaluation of novel compounds based on 1,3,4-thiadiazole and related structures. These efforts are aimed at expanding the chemical space of potential bioactive molecules, with applications ranging from antifungal and antibacterial agents to anticancer and antioxidant therapies (S. Sathish Kumar et al., 2018).
Pharmaceutical Synthesis and Drug Development
Research into N-substituted aminomethylbenzoate esters has revealed their potential as water-soluble prodrugs suitable for intravenous injection. This highlights the importance of innovative compound synthesis in developing more effective and patient-friendly pharmaceuticals (E. Jensen et al., 1990).
Properties
IUPAC Name |
N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-9-21(10-12(2)24-11)17-18-7-13(25-17)8-19-20-16(23)14-5-3-4-6-15(14)22/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQGTAEGQNQDK-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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